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molecular formula C11H10N4 B8723365 4-[(3-Aminopyrazol-1-yl)methyl]benzonitrile

4-[(3-Aminopyrazol-1-yl)methyl]benzonitrile

Cat. No. B8723365
M. Wt: 198.22 g/mol
InChI Key: POJFNXDMIWYEDC-UHFFFAOYSA-N
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Patent
US07935699B2

Procedure details

To a solution containing 4-(3-nitro-pyrazol-1-ylmethyl)-benzonitrile (97 mg, 0.42 mmol) in tetrahydrofuran (2 mL), anhydrous hydrazine (100 μL) was added to the clear solution. Raney nickel (˜100 mg washed 3 times with 5 mL of anhydrous tetrahydrofuran) was then added in tetrahydrofuran (300 μL). Gas evolved from the mixture and the reaction was allowed to proceed for 5 min, after which time the raney nickel was removed by filtration through a celite plug. The solvent was removed in vacuo to afford 4-(3-amino-pyrazol-1-ylmethyl)-benzonitrile as a yellow oil, which was used in the following step with no further purification.
Quantity
97 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step Two
Quantity
300 μL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[CH:7][N:6]([CH2:9][C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)[N:5]=1)([O-])=O>O1CCCC1.NN.[Ni]>[NH2:1][C:4]1[CH:8]=[CH:7][N:6]([CH2:9][C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)[N:5]=1

Inputs

Step One
Name
Quantity
97 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=NN(C=C1)CC1=CC=C(C#N)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 μL
Type
solvent
Smiles
NN
Step Two
Name
Quantity
5 mL
Type
catalyst
Smiles
[Ni]
Name
Quantity
300 μL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the clear solution
CUSTOM
Type
CUSTOM
Details
after which time the raney nickel was removed by filtration through a celite plug
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=NN(C=C1)CC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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